N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide is a chemical compound with the molecular formula C24H22N4O4. It is a member of the pyrazole family, which is known for its diverse biological activities and applications in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 2,3-dimethoxybenzaldehyde with 3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide. The reaction is carried out in the presence of a suitable catalyst under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as apoptosis and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide
- N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide
- N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide is unique due to its specific structural features, such as the presence of dimethoxy and methylphenyl groups. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H20N4O3 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H20N4O3/c1-13-7-9-14(10-8-13)16-11-17(23-22-16)20(25)24-21-12-15-5-4-6-18(26-2)19(15)27-3/h4-12H,1-3H3,(H,22,23)(H,24,25)/b21-12+ |
InChI Key |
LPEUZDJJSQKHJK-CIAFOILYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=C(C(=CC=C3)OC)OC |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=C(C(=CC=C3)OC)OC |
Origin of Product |
United States |
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